6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of the compound 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor .
Mode of Action
This compound interacts with its target, the p53 protein, resulting in its activation . This activation leads to an increase in the levels of p53 in the cells .
Biochemical Pathways
The activation of p53 by this compound affects several biochemical pathways. One of the key pathways influenced is the cell cycle, specifically the G2/M phase . Additionally, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target sites effectively .
Result of Action
The result of the action of this compound is the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis . This is achieved through the activation of p53, which leads to alterations in the levels of key mitochondrial proteins and the acceleration of caspase expression .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with key mitochondrial proteins such as Bcl-2 and Bax, which are involved in the regulation of apoptosis . The compound’s interaction with these proteins leads to the activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to modulate the activity of p53, a tumor suppressor protein that plays a critical role in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as Colo205, U937, MCF7, and A549, the compound induces G2/M cell cycle arrest and promotes apoptosis . This is achieved through the upregulation of p53 and the alteration of the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased caspase activity and subsequent cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with mitochondrial proteins such as Bcl-2 and Bax results in the activation of caspases, which are essential for apoptosis . Additionally, the upregulation of p53 by this compound leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as the induction of apoptosis and inhibition of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on mitochondrial proteins such as Bcl-2 and Bax suggests its involvement in the regulation of mitochondrial metabolism and energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the mechanisms of transport and distribution can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . For instance, its interaction with mitochondrial proteins suggests its localization within the mitochondria, where it regulates apoptosis and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-methoxybenzothiazole with butyl bromide under basic conditions to introduce the butyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness
6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both butyl and methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-4-5-12-6-8-14-16(10-12)24-18(20-14)22-19-21-15-9-7-13(23-2)11-17(15)25-19/h6-11H,3-5H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPAJEVNEMKMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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